N'-[(4-nitrophenyl)methyl]propane-1,3-diamine
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Overview
Description
N’-[(4-nitrophenyl)methyl]propane-1,3-diamine is an organic compound characterized by the presence of a nitrophenyl group attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-nitrophenyl)methyl]propane-1,3-diamine typically involves the reaction of 4-nitrobenzyl chloride with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-nitrophenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Condensation: The compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 4-aminophenylmethylpropane-1,3-diamine.
Substitution: N-alkyl or N-acyl derivatives.
Condensation: Schiff bases.
Scientific Research Applications
N’-[(4-nitrophenyl)methyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-nitrophenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1,3-propanediamine: Similar structure but lacks the nitrophenyl group.
N,N’-dimethyl-1,3-propanediamine: Contains two methyl groups instead of the nitrophenyl group.
N,N’-diethyl-1,3-propanediamine: Contains two ethyl groups instead of the nitrophenyl group.
Uniqueness
N’-[(4-nitrophenyl)methyl]propane-1,3-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in electron transfer reactions and form specific interactions with biological targets, making it valuable for various applications.
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N'-[(4-nitrophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H15N3O2/c11-6-1-7-12-8-9-2-4-10(5-3-9)13(14)15/h2-5,12H,1,6-8,11H2 |
InChI Key |
DTAYWASIRKMWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
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